molecular formula C24H19F4N5O2S B610289 Proxalutamide CAS No. 1398046-21-3

Proxalutamide

Cat. No.: B610289
CAS No.: 1398046-21-3
M. Wt: 517.5 g/mol
InChI Key: KCBJGVDOSBKVKP-UHFFFAOYSA-N
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Description

Proxalutamide (GT0918) is a novel, oral, and potent nonsteroidal androgen receptor (AR) antagonist . In biochemical and cellular assays, this compound demonstrates superior potency in inhibiting androgen binding and blocking AR-mediated gene transcription compared to other antiandrogens like bicalutamide and enzalutamide . Its mechanism of action involves binding to the AR, which inhibits androgen-induced receptor activation and facilitates the formation of inactive complexes that cannot translocate to the nucleus . A key differentiator is its ability to induce downregulation of AR protein levels, a effect not observed with enzalutamide, thereby further suppressing this critical signaling pathway . Initially developed for oncology, this compound significantly inhibits the proliferation and migration of prostate cancer cells, including castration-resistant lines, and induces caspase-dependent apoptosis . It also exhibits a novel strategy by co-targeting the AR axis and endogenous adipogenesis, impairing de novo lipogenesis in cancer cells by inhibiting key enzymes like FASN, ACC, and ACLY . Beyond oncology, this compound has been investigated for infectious diseases. Research indicates it decreases the expression of the host proteins TMPRSS2 and ACE2, which are critical for SARS-CoV-2 viral entry . In vitro studies show it inhibits infection by multiple SARS-CoV-2 variants and may protect against cytokine-induced lung damage, providing a rationale for its clinical investigation in this area . This compound has been involved in various clinical trials for conditions such as castration-resistant prostate cancer and COVID-19 . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBJGVDOSBKVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901102678
Record name Proxalutamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398046-21-3
Record name 4-[4,4-Dimethyl-3-[6-[3-(2-oxazolyl)propyl]-3-pyridinyl]-5-oxo-2-thioxo-1-imidazolidinyl]-3-fluoro-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398046-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GT-0918
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proxalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRUXELUTAMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Heterocycle Formation

The pyrrolo[3,4-c]pyridine core may be synthesized via cyclization reactions, such as intramolecular Heck or Buchwald-Hartwig couplings, common in AR antagonist syntheses. Introduction of the trifluoromethyl group likely occurs early via electrophilic substitution or using trifluoromethylating agents like Umemoto’s reagent.

Coupling Reactions

Fragment coupling between the pyrrolopyridine and pyrimidoindole units could employ palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Ullmann reactions). The patent for apalutamide describes similar strategies using neutralizing agents (e.g., triethylsilyl chloride) and acids (e.g., HCl) to facilitate condensations, which may inform this compound’s synthesis.

Analytical Characterization and Quality Control

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

A validated LC/MS/MS method quantifies this compound in biological matrices with high sensitivity (2 ng/mL limit of quantification). Key parameters include:

ParameterValue/Description
ColumnKromasil 100-5C8
Mobile PhaseGradient elution (acetonitrile/water)
Ionization ModePositive electrospray (+ESI)
Transition (m/z)560.2 → 401.1 (quantitative)
Linearity (r)>0.99 (plasma and tissues)

This method ensures pharmacokinetic reliability, with >98% extraction recovery and minimal matrix effects.

Challenges in Synthesis and Industrial Scalability

This compound’s structural complexity poses challenges:

  • Stereochemical Control : The pyrrolopyridine core requires precise stereochemical management to maintain AR antagonism.

  • Trifluoromethyl Incorporation : Efficient introduction of the CF3 group demands specialized reagents and conditions.

  • Purification : Crystallization protocols (e.g., solvent-antisolvent methods) are critical, as seen in apalutamide’s isolation using isopropyl alcohol and water.

Regulatory and Patent Considerations

As of 2025, Kintor Pharmaceutical holds exclusive patents on this compound’s composition and therapeutic use. The lack of published synthetic details suggests strategic intellectual property protection, common in oncology drug development .

Chemical Reactions Analysis

Structural Basis for Reactivity

Proxalutamide’s chemical structure includes critical functional groups that govern its bioactivity:

  • Thioamide group : Enhances binding affinity to the AR ligand-binding domain (LBD) by forming hydrogen bonds with residues like Asn705 and Arg752 .

  • Trifluoromethyl groups : Improve metabolic stability and membrane permeability .

  • Bicyclic aromatic system : Facilitates π-π stacking interactions within the AR hydrophobic pocket .

Structural Feature Role in Reactivity
Thioamide (-C(=S)NH-)Direct AR antagonism via competitive binding
Trifluoromethyl (-CF₃)Metabolic resistance and enhanced lipophilicity
Bicyclic coreStabilizes AR-antagonist complex conformation

2.1. Androgen Receptor Antagonism

This compound binds irreversibly to AR, inducing conformational changes that:

  • Block coactivator recruitment : Prevents transcription of AR-responsive genes (e.g., PSA, TMPRSS2) .

  • Promote AR degradation : Reduces AR protein levels by 60–80% in prostate cancer (PCa) cells via proteasomal pathways .

2.2. Inhibition of Lipogenic Pathways

This compound suppresses de novo lipogenesis in PCa cells by:

  • Downregulating SREBP-1 : Reduces mRNA expression by 45–60%, inhibiting fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC) .

  • Reducing lipid droplets : Triglyceride content decreases by 70% in LNCaP cells at 10 µM .

Target Effect of this compound Magnitude
AR mRNA expression↓ 50–70%IC₅₀ = 6.9–32.1 µM
FASN activity↓ 65%p < 0.001
Caspase-3 activation↑ 3.5-fold vs. controlp < 0.01

Cytokine Storm Modulation

In SARS-CoV-2 infection models, this compound:

  • Attenuates TNFα/IFNγ-induced cell death : Reduces cleaved PARP by 80% at 10 µM .

  • Enhances NRF2 expression : Upregulates antioxidant response proteins by 2.1-fold in THP-1 cells .

Metabolic Stability and Degradation

While detailed metabolic pathways remain unpublished, structural analogs suggest:

  • Oxidative metabolism : Likely mediated by CYP3A4/5, forming hydroxylated derivatives .

  • Sulfotransferase activity : Potential glucuronidation of the thioamide group .

Comparative Efficacy vs. Enzalutamide

This compound demonstrates superior AR antagonism:

  • Binding affinity : 3.5× higher than enzalutamide for wild-type AR .

  • Lipid modulation : Enzalutamide lacks inhibitory effects on SREBP-1/FASN .

Parameter This compound Enzalutamide
AR downregulationYes (p < 0.001)No
Lipid droplet reduction70% at 10 µMNo effect
Caspase-3 activation↑ 3.5-fold↑ 1.2-fold

Limitations and Unknowns

  • Synthetic routes : Proprietary data from Suzhou Kintor Pharmaceutical remain undisclosed .

  • Degradation products : No published studies on hydrolytic or photolytic breakdown.

Scientific Research Applications

Prostate Cancer Treatment

Mechanism of Action
Proxalutamide functions primarily as an androgen receptor antagonist, which is crucial in the management of prostate cancer. It inhibits the proliferation and migration of prostate cancer cells, demonstrating superior efficacy compared to other second-generation androgen receptor antagonists like enzalutamide. Studies have shown that this compound induces caspase-dependent apoptosis in prostate cancer cells, effectively reducing their viability and metastatic potential .

Clinical Trials and Findings
A phase 2 clinical trial assessed the safety and efficacy of this compound in men with metastatic castration-resistant prostate cancer (mCRPC). The study included 108 patients who were randomized into three dosage groups (100 mg, 200 mg, and 300 mg). Key findings include:

  • Prostate-Specific Antigen (PSA) Response :
    • 50% or greater PSA decline was observed in 35.1%, 36.4%, and 42.9% of patients in the respective dosage groups.
  • Objective Response Rate (ORR) :
    • Partial responses were noted in 15.8% of patients with target lesions.
  • Disease Control Rate (DCR) :
    • DCRs were reported as 80.0%, 88.9%, and 60.0% for the respective groups.
  • Adverse Events :
    • Most adverse events were mild to moderate, with fatigue (17.6%) and anemia (14.8%) being the most common .

COVID-19 Treatment

Mechanism of Action
this compound has been investigated for its antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. It is believed to inhibit viral entry by downregulating key proteins involved in the infection process, such as angiotensin-converting enzyme 2 (ACE2) and transmembrane protease serine 2 (TMPRSS2), both regulated by androgen receptor signaling .

Clinical Trials and Findings
In a randomized clinical trial involving hospitalized COVID-19 patients not requiring mechanical ventilation:

  • Recovery Rates :
    • The recovery rate for patients treated with this compound was significantly higher at 81.4%, compared to only 35.7% for those receiving placebo.
  • Mortality Rates :
    • The all-cause mortality rate was reduced to 11% in the this compound group versus 49.4% in the placebo group, indicating a hazard ratio of 0.16 .
  • Viral Load Reduction :
    • This compound treatment resulted in an RT-PCR negative rate of 82% compared to 31% in the placebo group after seven days of treatment .

Data Summary

ApplicationEfficacy MetricsAdverse Events
Prostate Cancer PSA decline: up to 42.9%; ORR: 15.8%Fatigue (17.6%), Anemia (14.8%)
COVID-19 Treatment Recovery rate: 81.4%; Mortality reduction: HR=0.16Not specified in trials

Mechanism of Action

Proxalutamide acts as an antagonist at the androgen receptor. It inhibits androgen-induced receptor activation, resulting in the formation of inactive complexes that cannot translocate to the nucleus. This leads to downregulation of androgen receptor expression and inhibition of androgen-induced gene transcription. The compound also activates nuclear factor erythroid 2-related factor 2 (Nrf2) in macrophages, stimulating the antioxidant response element to reduce cytokine storm-induced organ damage in COVID-19 patients .

Comparison with Similar Compounds

Key Findings :

  • This compound has 3.4-fold higher AR binding affinity than enzalutamide and uniquely induces AR protein degradation, enhancing its therapeutic effect .
  • In prostate cancer cells, this compound reduces lipid synthesis (e.g., triglycerides) by downregulating lipogenic genes (ACL, ACC, FASN), a mechanism absent in enzalutamide .

Clinical Efficacy in COVID-19

Outcome This compound Enzalutamide Bicalutamide
Hospitalization Rate 0.8% No benefit Not reported
Viral Clearance (Day 7) 86% reduction No data Not reported
Cytokine Storm Mitigation Significant Ineffective Not reported

Key Findings :

  • This compound reduced ferritin levels (marker of inflammation) by 30% and increased platelets (p < 0.0001), correlating with improved clinical outcomes .
  • Enzalutamide failed in COVID-19 trials despite similar ACE2/TMPRSS2 downregulation, likely due to lower potency and lack of AR degradation .

Key Findings :

  • This compound increased eosinophils (immune modulation) and platelets without severe toxicity .

Biological Activity

Proxalutamide, a novel androgen receptor (AR) antagonist, has garnered attention for its potential therapeutic applications in both prostate cancer (PCa) and COVID-19. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and implications for future research.

This compound functions primarily as an androgen receptor antagonist, inhibiting AR signaling pathways that are crucial for the proliferation and survival of prostate cancer cells. Key findings regarding its mechanism include:

  • Inhibition of Lipogenesis : this compound significantly reduces lipid droplet accumulation in PCa cells by downregulating enzymes involved in fatty acid synthesis, such as ATP citrate lyase (ACL), acetyl CoA carboxylase (ACC), fatty acid synthase (FASN), and sterol regulatory element-binding protein-1 (SREBP-1) .
  • Induction of Apoptosis : The compound induces caspase-dependent apoptosis in PCa cells, promoting cell death and reducing tumor viability .
  • Synergistic Effects : this compound has shown superior efficacy compared to enzalutamide, another second-generation AR antagonist, particularly in inhibiting cell migration and proliferation .

Efficacy in Prostate Cancer

Clinical trials have demonstrated promising results for this compound in treating metastatic castration-resistant prostate cancer (mCRPC). A recent Phase 2 trial evaluated its safety and efficacy:

Dosage (mg) PSA Response Rate (%) Objective Response Rate (%) Disease Control Rate (%)
10035.120.080.0
20036.422.288.9
30042.9060.0

By week 16, a significant percentage of patients showed a decline in prostate-specific antigen (PSA) levels, indicating effective disease management . Adverse events were reported in 94.4% of patients, but most were mild to moderate, with fatigue being the most common side effect .

Efficacy in COVID-19 Treatment

This compound has also been investigated for its antiviral properties, particularly in hospitalized COVID-19 patients. A randomized controlled trial reported the following outcomes:

  • Recovery Rates : Patients treated with this compound had an 81.4% recovery rate compared to 35.7% in the placebo group (recovery ratio of 2.28; P<0.001) .
  • Mortality Reduction : The all-cause mortality rate was significantly lower in the this compound group at both 14 days (11.0% vs. 49.4%) and 28 days (10.6% vs. 48.2%) post-treatment .

These findings suggest that this compound may modulate immune responses and improve clinical outcomes in severe cases of COVID-19.

Case Studies

Several case studies further illustrate the clinical utility of this compound:

  • Prostate Cancer Management : In a cohort of mCRPC patients treated with this compound, notable improvements were observed in PSA levels and overall disease stability over a treatment period of several months.
  • COVID-19 Recovery : In a study involving patients with severe COVID-19 symptoms, those receiving this compound exhibited faster recovery times and reduced inflammatory markers compared to controls.

Q & A

Q. Example Table :

EndpointStatistical TestAdjustment Factors
Mortality reductionCox proportional hazardsAge, comorbidities
Viral clearanceMixed-effects modelBaseline viral load

How does this compound synergize with remdesivir in SARS-CoV-2 inhibition?

Level: Advanced

  • Mechanism : this compound reduces viral entry (via ACE2/TMPRSS2 downregulation), while remdesivir inhibits viral RNA replication. Combined, they target distinct viral lifecycle stages .
  • Efficacy : In vitro, the combination achieves 100% infection inhibition vs. monotherapy (IC₅₀ reduced by 3-fold) .
  • Clinical Relevance : Phase III trials are exploring this synergy in hospitalized patients, using time-to-recovery as a primary endpoint .

Methodological Insight : Use factorial trial designs to evaluate additive vs. synergistic effects .

What is the role of androgen receptor (AR) expression as a biomarker in this compound trials?

Level: Advanced

  • Predictive Biomarker : Moderate AR expression (IHC 26–75%) correlates with prolonged progression-free survival in metastatic breast cancer trials .
  • Pharmacodynamic Marker : AR degradation (≥50% reduction in serum levels) predicts viral clearance in COVID-19 patients .

Methodological Insight : Integrate pre-treatment AR IHC scoring and serial AR quantification (ELISA/qPCR) into trial protocols .

How are subgroup analyses (e.g., by sex) performed in this compound trials?

Level: Advanced

  • Stratification : Pre-randomization stratification by sex and baseline ordinal score .
  • Analysis : Forest plots for risk ratios (recovery/mortality) with interaction testing (p<0.1 for significance) .
  • Outcome : No significant sex-based efficacy differences observed, supporting broad applicability .

What pharmacokinetic properties influence this compound dosing?

Level: Basic

  • Bioavailability : ~80% (oral), with Cₘₐₓ ≥2 μg/mL .
  • Half-Life : ~2 hours (rats); human data pending .
  • Metabolism : Hepatic CYP3A4; dose adjustments needed for liver dysfunction .

How do researchers handle cytokine storm mitigation in this compound trials?

Level: Advanced

  • Assessment : Serial IL-6, CRP, and ferritin measurements .
  • Intervention : this compound’s NRF2 activation reduces oxidative stress, validated via RNA-seq of lung tissue .

What ethical considerations are prioritized in this compound trials?

Level: Basic

  • Informed Consent : Detailed documentation of off-label use risks and retracted study history .
  • Data Integrity : Source data verification, independent DSMB oversight .

Tables for Key Data

Q. Table 1: In Vitro Efficacy Against SARS-CoV-2 Variants

VariantThis compound IC₅₀ (nM)Enzalutamide IC₅₀ (nM)
Wild-type97281
Delta105320
Omicron112335
Source:

Q. Table 2: Clinical Trial Phases for COVID-19

PhasePopulationPrimary EndpointStatus
IIIOutpatientsHospitalization rateCompleted
IIIInpatients28-day mortalityOngoing
IIAR+ Metastatic BCDisease control ratePublished

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